Dimethoxytrityl-TGGGAG-3'
Description
Structure
2D Structure
Properties
Molecular Formula |
C81H93N27O39P6 |
|---|---|
Molecular Weight |
2254.6 g/mol |
IUPAC Name |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [bis(4-methoxyphenyl)-phenylmethyl] hydrogen phosphate |
InChI |
InChI=1S/C81H93N27O39P6/c1-36-23-103(80(115)102-71(36)110)55-18-43(53(137-55)29-135-153(126,127)147-81(37-7-5-4-6-8-37,38-9-13-40(128-2)14-10-38)39-11-15-41(129-3)16-12-39)142-149(118,119)132-26-50-45(20-57(139-50)106-33-91-62-68(106)95-77(84)99-73(62)112)145-151(122,123)134-28-52-47(22-59(141-52)108-35-93-64-70(108)97-79(86)101-75(64)114)146-152(124,125)133-27-51-46(21-58(140-51)107-34-92-63-69(107)96-78(85)100-74(63)113)144-150(120,121)131-25-49-44(19-56(138-49)104-31-89-60-65(82)87-30-88-66(60)104)143-148(116,117)130-24-48-42(109)17-54(136-48)105-32-90-61-67(105)94-76(83)98-72(61)111/h4-16,23,30-35,42-59,109H,17-22,24-29H2,1-3H3,(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H2,82,87,88)(H,102,110,115)(H3,83,94,98,111)(H3,84,95,99,112)(H3,85,96,100,113)(H3,86,97,101,114) |
InChI Key |
IDPBFCSWDZPENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=O)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Synonyms |
dimethoxytrityl-TGGGAG DmTr-TGGGAG SA 1080 SA-1080 |
Origin of Product |
United States |
Synthetic Methodologies for Oligonucleotides: Focus on Chemical Approaches
Solid-Phase Oligonucleotide Synthesis (SPOS) Principles
Solid-Phase Oligonucleotide Synthesis (SPOS) was a revolutionary development that greatly simplified the synthesis process. atdbio.comttu.ee The core principle involves covalently attaching the first nucleotide of the sequence to an insoluble polymer support. ttu.ee The entire synthesis—the step-by-step building of the oligonucleotide chain—occurs on this solid phase. ttu.ee This has several advantages: excess reagents and impurities from each step can be easily washed away by simple filtration, and the process is highly amenable to automation, which is now standard practice. atdbio.com
The choice of solid support is critical for successful synthesis. The support material must be inert to the various reagents used throughout the synthesis cycles but allow for the oligonucleotide to be cleaved off at the end. atdbio.com The most commonly used support materials are controlled-pore glass (CPG) and polystyrene. atdbio.com CPG is a rigid, non-swelling material with a defined pore structure that allows for efficient diffusion of reagents. atdbio.com
The oligonucleotide is attached to the solid support via a chemical linker. atdbio.com This linker must be stable during the entire synthesis but cleavable under specific conditions once the desired sequence is complete. atdbio.com The most frequently used linker for standard synthesis is the succinyl linker, which attaches the 3'-hydroxyl group of the first nucleoside to the support. atdbio.com This linker can be readily cleaved using concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com
In addition to supports where the first base is pre-attached, "universal supports" are also widely used. wikipedia.orgatdbio.com These supports have a non-nucleosidic linker, and the first nucleoside is coupled in the first cycle of synthesis, providing greater flexibility as a single type of support column can be used for any sequence. wikipedia.orgatdbio.com
Table 1: Common Support Materials in Oligonucleotide Synthesis
| Support Material | Key Characteristics | Typical Application |
| Controlled-Pore Glass (CPG) | Rigid, non-swelling, defined pore size, good reagent diffusion. atdbio.com | Standard automated synthesis of DNA and RNA oligonucleotides. eurofinsgenomics.comatdbio.com |
| Polystyrene (PS) | Swells in organic solvents, higher loading capacity than CPG. atdbio.com | Large-scale synthesis. thieme-connect.com |
The construction of the oligonucleotide chain is achieved through a repeated four-step cycle using phosphoramidite (B1245037) building blocks. biosearchtech.comchemistryworld.com Each cycle adds one nucleotide to the growing chain. biotage.com This process is highly efficient, with coupling efficiencies typically exceeding 99%. eurofinsgenomics.com
Each phosphoramidite monomer used in synthesis has its 5'-hydroxyl group protected by a 4,4'-dimethoxytrityl (DMT) group. wikipedia.org This bulky, acid-labile group is crucial as it prevents the monomer from reacting with itself and ensures that coupling occurs only at the desired 5'-position of the support-bound chain. biosearchtech.com
The synthesis cycle begins with the removal of this DMT group, a step called detritylation. eurofinsgenomics.com This is accomplished by treating the solid support with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758). atdbio.comsigmaaldrich.comoup.com This reaction cleaves the DMT group, exposing a reactive 5'-hydroxyl group on the terminal nucleoside of the growing chain, making it ready for the next coupling reaction. eurofinsgenomics.com The cleaved DMT group forms a stable, bright orange-colored carbocation, which can be quantified by spectrophotometry at 495 nm to monitor the efficiency of each coupling step in real-time. atdbio.comsigmaaldrich.com
Following detritylation, the next phosphoramidite monomer is introduced along with an activator. The activator, a weak acid such as 1H-tetrazole or its more efficient derivatives like 5-ethylthio-1H-tetrazole (ETT), protonates the diisopropylamino group of the phosphoramidite. biosearchtech.comoup.comumich.edu This makes the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide chain. umich.edursc.org This reaction, known as phosphitylation, forms a new phosphite (B83602) triester linkage between the two nucleotides. rsc.org The reaction is very rapid, often completing within 30 seconds, and is driven to completion by using a large excess of the phosphoramidite monomer and activator. atdbio.comumich.edu
Although the coupling reaction is highly efficient (often >99%), a small fraction of the 5'-hydroxyl groups on the growing chains may fail to react in a given cycle. biosearchtech.com If left unblocked, these "failure sequences" would react in the next coupling cycle, leading to the synthesis of oligonucleotides with an internal deletion, which are difficult to separate from the full-length product. wikipedia.orgbiotage.com
To prevent this, a capping step is performed immediately after coupling. wikipedia.org This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to all subsequent synthesis cycles. biotage.combiosearchtech.com The capping is achieved using a mixture of acetic anhydride (B1165640) and a catalyst, typically N-methylimidazole (NMI). biotage.combiosearchtech.com Pyridine (B92270) is often included in the solution to ensure the pH remains basic, preventing any premature detritylation by the acetic acid formed during the reaction. biotage.combiotage.co.jp
The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. wikipedia.orgbiotage.com Therefore, it must be converted to a more stable pentavalent phosphorus species. biotage.com This is accomplished in the oxidation step, where the support-bound material is treated with an oxidizing agent. wikipedia.org The standard oxidizing solution is a mixture of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine, dissolved in tetrahydrofuran (B95107) (THF). biosearchtech.combiosearchtech.com This reaction converts the phosphite triester into a phosphotriester, which is the protected form of the natural phosphodiester linkage found in DNA and RNA. wikipedia.orgbiotage.com This stabilized linkage is robust enough to withstand the remainder of the synthesis cycles. biotage.com After oxidation, the cycle is complete, and the entire four-step process is repeated, starting with the detritylation of the newly added nucleotide, until the full-length oligonucleotide is assembled. biosearchtech.com
Table 2: Reagents in the Phosphoramidite Synthesis Cycle
| Step | Purpose | Typical Reagents |
| Detritylation | Removal of the 5'-DMT protecting group to expose a reactive hydroxyl group. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM). atdbio.comoup.com |
| Coupling | Formation of a phosphite triester linkage between the growing chain and the next nucleotide. | Nucleoside Phosphoramidite; Activator (e.g., 1H-Tetrazole, ETT). biosearchtech.com |
| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent failure sequences. wikipedia.orgbiotage.com | Acetic Anhydride; N-methylimidazole (NMI); Pyridine or Lutidine. biotage.combiosearchtech.com |
| Oxidation | Stabilization of the internucleotide linkage by converting P(III) to P(V). biotage.com | Iodine (I₂); Water; Pyridine/Lutidine in Tetrahydrofuran (THF). biosearchtech.combiosearchtech.com |
Capping Procedures
Cleavage from Solid Support and Deprotection Strategies
The final stages of solid-phase oligonucleotide synthesis involve the liberation of the newly assembled chain from its solid support and the removal of all protecting groups to yield the functional biomolecule. wikipedia.org This process, collectively known as cleavage and deprotection, is a critical step that must be performed under conditions that preserve the integrity of the oligonucleotide. For a sequence like Dimethoxytrityl-TGGGAG-3', the process begins after the final coupling cycle is complete. At this stage, the oligonucleotide is fully protected: the 5'-hydroxyl group is protected by the Dimethoxytrityl (DMT) group, the exocyclic amines of the guanine (B1146940) and adenine (B156593) bases are acylated, and the internucleosidic phosphate (B84403) linkages are protected with 2-cyanoethyl groups. wikipedia.org
Cleavage is the process of breaking the covalent bond, typically an ester linkage, that tethers the 3'-end of the oligonucleotide to the solid support, which is often controlled pore glass (CPG). shimadzu.com Deprotection involves the removal of the protecting groups from the phosphate backbone and the nucleobases. google.com These two processes are frequently accomplished simultaneously using a single chemical treatment. google.comatdbio.com
Chemical Deprotection Methodologies
The most conventional method for cleavage and deprotection involves treating the solid support-bound oligonucleotide with a concentrated aqueous solution of a base. google.com
Ammonium Hydroxide: For decades, concentrated ammonium hydroxide (NH₄OH) has been the standard reagent. google.com The process typically involves heating the oligonucleotide on its support in a sealed vial with ammonium hydroxide at 55°C for several hours (ranging from 5 to 17 hours). google.comatdbio.com This treatment effectively cleaves the succinyl linker from the support and removes the acyl protecting groups from the guanine (isobutyryl) and adenine (benzoyl) bases. atdbio.com Concurrently, the 2-cyanoethyl groups protecting the phosphate backbone are rapidly removed via a β-elimination mechanism, yielding acrylonitrile (B1666552) as a byproduct. It is crucial to use fresh ammonium hydroxide, as its concentration can decrease over time, leading to incomplete deprotection.
Methylamine-Containing Reagents: To accelerate the deprotection process, mixtures containing methylamine (B109427) (CH₃NH₂) have been introduced. A common formulation is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). glenresearch.com AMA treatment can reduce deprotection times to as little as 10 minutes at 65°C. glenresearch.com However, standard benzoyl-protected deoxycytidine (Bz-dC) can undergo transamination as a side reaction with AMA; therefore, acetyl-protected dC (Ac-dC) is required when using this faster method. glenresearch.com
| Reagent/Mixture | Typical Conditions | Target Protecting Groups | Notes |
| Conc. Ammonium Hydroxide | 55°C, 8-16 hours | Standard base (Bz-A, iBu-G) and phosphate (cyanoethyl) groups. atdbio.comnih.gov | The traditional, reliable method. Cleavage from support occurs within ~1 hour at room temperature. google.com |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes | Standard base and phosphate groups. glenresearch.com | Significantly faster deprotection. Requires Ac-dC to prevent side reactions. glenresearch.com |
| Potassium Carbonate in Methanol (B129727) | Room Temp, 4 hours | UltraMILD base protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC). glenresearch.com | Used for highly sensitive or modified oligonucleotides. |
| Tert-Butylamine/Water (1:3 v/v) | 60°C, 6 hours | Standard base protecting groups. glenresearch.com | An alternative for deprotecting sensitive modified oligonucleotides. |
Advanced Deprotection Techniques for DMT-Containing Oligonucleotides
Research has focused on developing deprotection methods that are faster, cleaner, and compatible with high-throughput synthesis and purification. For DMT-containing oligonucleotides, where the DMT group is intentionally left on for purification (a strategy known as "DMT-on" purification), specific techniques are employed. shimadzu.com The hydrophobic DMT group allows the full-length product to be easily separated from shorter, "failure" sequences (which lack a 5'-DMT group) by reversed-phase chromatography or cartridge purification. shimadzu.comthermofisher.com
Ammonia-Free Deprotection: An advanced method utilizes an organic alkaline solution, such as a mixture of triethylamine (B128534) and lithium hydroxide in methanol, to cleave the oligonucleotide and remove protecting groups. nih.gov This technique has the advantage of precipitating the oligonucleotide on the support while washing away the cleaved protecting groups, simplifying downstream purification. nih.gov
On-Cartridge Detritylation: In DMT-on purification protocols, the final deprotection step—the removal of the 5'-DMT group—is performed after the oligonucleotide has been bound to a purification cartridge. shimadzu.com After the failure sequences are washed away, an acidic solution (e.g., trifluoroacetic acid) is passed through the cartridge to cleave the DMT group. shimadzu.com The desired, now fully deprotected, oligonucleotide is then eluted.
Cation-Exchange Resin for Detritylation: An alternative to the standard acetic acid treatment for removing the final DMT group is the use of a strong cation-exchange resin in its protonated (H+) form. google.com Passing the DMT-on oligonucleotide through a column packed with such a resin can achieve complete detritylation in as little as 10 minutes, which is significantly faster than the 1-2 hours required for the acetic acid method. google.com A key advantage is that the cleaved DMT cation is retained by the resin, eliminating a subsequent extraction step. google.com
Protecting Group Chemistry in Oligonucleotide Synthesis
The automated chemical synthesis of an oligonucleotide like TGGGAG is a marvel of organic chemistry, made possible by the concept of temporary protecting groups. These groups are reversibly attached to reactive sites on the nucleoside monomers to prevent unwanted side reactions during the sequential, stepwise addition of bases. thermofisher.com After the synthesis is complete, these groups must be removed cleanly and efficiently to reveal the final product. wikipedia.org A fully protected oligonucleotide has three types of protecting groups: one on the 5'-hydroxyl group, one on the internucleosidic phosphate, and one on the exocyclic amines of the bases A, G, and C. wikipedia.org
Evolution of Hydroxyl Protecting Groups (e.g., Dimethoxytrityl)
The protection of the 5'-hydroxyl group of the nucleoside phosphoramidite is crucial to ensure that coupling occurs only at this position, allowing the chain to grow in the desired 3' to 5' direction. biosearchtech.com
The 4,4'-dimethoxytrityl (DMT) group is the industry standard for 5'-hydroxyl protection in modern oligonucleotide synthesis. wikipedia.org Introduced in the early 1960s by the Khorana lab, its widespread adoption is due to several key features: ajchem-a.com
Acid Lability: It is rapidly and quantitatively removed by brief treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an aprotic solvent. atdbio.combiosearchtech.com
Stability: It is stable to the basic and nucleophilic conditions used during the coupling, capping, and oxidation steps of the synthesis cycle. ajchem-a.com
Monitoring: Upon cleavage, the resulting DMT carbocation has a characteristic bright orange color and a strong absorbance at 495 nm, which is used in real-time to monitor the efficiency of each coupling step. atdbio.com
While highly effective, the acidic conditions required for detritylation can cause depurination (loss of A or G bases) as a side reaction, especially in long sequences rich in purines. biosearchtech.com This has led to research into alternative groups that can be removed under even milder conditions, such as the 9-phenylxanthen-9-yl (pixyl) groups. researchgate.net
| Protecting Group | Abbreviation | Key Feature |
| 4,4'-Dimethoxytrityl | DMT or DMTr | Acid-labile; cleaved cation is colored for monitoring. atdbio.comwikipedia.org |
| 9-Phenylxanthen-9-yl | Px or Pixyl | More acid-labile than DMT, allowing for milder deprotection conditions. researchgate.net |
| 9-(p-Tolyl)-xanthen-9-yl | p-Tpx | Similar to Pixyl, recommended as an alternative to DMT. researchgate.net |
Amine Protecting Group Strategies
The exocyclic primary amino groups on adenine, guanine, and cytosine are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite during the coupling step. atdbio.com The protecting groups used for the TGGGAG sequence would be on the adenine and guanine bases. These are typically acyl groups that are stable throughout the synthesis but can be removed during the final basic deprotection step. atdbio.com
The choice of amine protecting group is a balance between stability during synthesis and lability during deprotection.
Standard Groups: The most common protecting groups are benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. atdbio.com These groups are robust but require relatively harsh deprotection conditions (e.g., hot concentrated ammonia (B1221849) for several hours). atdbio.comnih.gov The deprotection of the iBu group from guanine is often the rate-limiting step. atdbio.com
Fast/Mild Deprotection Groups: For the synthesis of sensitive or modified oligonucleotides, or to speed up the process, more labile protecting groups are used. These include phenoxyacetyl (Pac) or dimethylformamidine (dmf) for adenine and guanine. nih.gov These "ultramild" protecting groups can be removed under much gentler conditions, such as with potassium carbonate in methanol at room temperature or with AMA for very short periods. glenresearch.comnih.gov
| Nucleobase | Standard Protecting Group | Fast/Mild Protecting Group |
| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac), Dimethylformamidine (dmf) |
| Guanine (G) | Isobutyryl (iBu) | Dimethylformamidine (dmf), Isopropyl-phenoxyacetyl (iPr-Pac) |
| Cytosine (C) | Benzoyl (Bz) | Acetyl (Ac) |
| Thymine (T) | None | None |
Table data sourced from atdbio.comglenresearch.comnih.gov
Phosphate Protecting Groups
During synthesis, the internucleotide linkage is a phosphite triester, which is oxidized to a more stable phosphate triester. atdbio.com This phosphate triester must be protected to prevent undesirable side reactions at the phosphorus center during subsequent synthesis cycles. wikipedia.org
The universally adopted protecting group for the phosphate moiety is the 2-cyanoethyl group. wikipedia.orgnih.gov This group was a significant advancement over the previously used methyl group, which required the use of the toxic and malodorous reagent thiophenol for its removal. atdbio.com The 2-cyanoethyl group is stable to the acidic and neutral conditions of the synthesis cycle but is readily cleaved under the basic conditions of the final deprotection step. atdbio.com The removal occurs via a β-elimination reaction, facilitated by the electron-withdrawing nature of the adjacent cyano group, which makes the protons on the neighboring carbon acidic. atdbio.com More recently, other groups like the 2-benzamidoethyl group have been explored, offering tunable lability based on their substitution patterns. acs.orgnih.gov
Impact of Protecting Groups on Synthesis Fidelity and Efficiency
The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group of the nucleoside phosphoramidites used in synthesis. wikipedia.orgfujifilm.com Its widespread use is due to several advantageous properties:
Acid Lability: The DMT group is readily cleaved under mild acidic conditions, typically using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an organic solvent. fujifilm.comacs.org This deprotection step, called detritylation, frees the 5'-hydroxyl group for the subsequent coupling reaction. atdbio.com
Stability: It is stable to the basic and neutral conditions employed during the other steps of the synthesis cycle (coupling, capping, and oxidation). atdbio.com
Monitoring: The release of the dimethoxytrityl cation during detritylation produces a bright orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time. wikipedia.org
The exocyclic amines of guanine (G) and adenine (A) in the TGGGAG sequence must also be protected to prevent side reactions during chain elongation. alfachemic.com Commonly used protecting groups include isobutyryl (iBu) for guanine and benzoyl (Bz) for adenine. alfachemic.comatdbio.com The selection of these groups is a balance; they must be stable enough to withstand the entire synthesis process but removable at the end without damaging the newly synthesized oligonucleotide. atdbio.com The isobutyryl group on guanine is particularly robust and its removal is often the rate-determining step in the final deprotection process. atdbio.com
The fidelity of synthesis is directly linked to the effectiveness of these protecting groups. Incomplete capping of unreacted chains or premature removal of a protecting group can lead to the formation of truncated or modified sequences, such as n-1 shortmers, which are difficult to separate from the full-length product. fujifilm.com Furthermore, the synthesis of G-rich sequences like TGGGAG can be challenging due to the potential for aggregation and the formation of G-quadruplex structures, which can hinder reaction kinetics and lower yields. eurogentec.comgoogle.com The choice of protecting groups and synthesis conditions must be optimized to minimize these effects. google.com
Table 1: Key Protecting Groups in the Synthesis of Dimethoxytrityl-TGGGAG-3'
| Protected Group | Protecting Group Name | Abbreviation | Key Features |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acid-labile; allows for monitoring of coupling efficiency. wikipedia.orgfujifilm.com |
| Guanine (Exocyclic Amine) | Isobutyryl | iBu | Robust; removal is often the final rate-limiting deprotection step. atdbio.com |
| Adenine (Exocyclic Amine) | Benzoyl | Bz | Stable during synthesis; removed during final deprotection. alfachemic.comatdbio.com |
| Phosphate Linkage | 2-Cyanoethyl | CE | Prevents undesirable side reactions at the phosphorus atom; removed by β-elimination. atdbio.com |
Advanced and Alternative Synthesis Approaches
While solid-phase phosphoramidite chemistry remains the standard, its limitations—such as reliance on harsh organic solvents and cumulative error rates for longer sequences—have driven the development of alternative and advanced synthesis methods. bohrium.comnih.gov
Biocatalytic and Chemoenzymatic Oligonucleotide Synthesis
Biocatalytic and chemoenzymatic strategies are emerging as powerful alternatives to purely chemical methods. nih.govresearchgate.net These approaches leverage the high selectivity and efficiency of enzymes, such as polymerases and ligases, to construct oligonucleotides under milder, aqueous reaction conditions. nih.govacs.org Chemoenzymatic methods combine the flexibility of chemical synthesis for creating modified building blocks with the precision of enzymatic ligation or polymerization. researchgate.net This can overcome the limitations of traditional solid-phase synthesis, particularly for incorporating complex modifications. nih.gov Biocatalytic approaches offer enhanced sustainability and can potentially reduce the high process mass intensity associated with conventional synthesis. researchgate.netacs.orgacs.org
Enzymatic DNA Synthesis Technologies
Enzymatic DNA Synthesis (EDS) represents a paradigm shift from traditional chemical synthesis. bohrium.comsynbio-tech.com A primary technology in this area utilizes terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase. bohrium.comthe-scientist.com In this method, TdT sequentially adds reversibly terminated nucleotides to a growing DNA strand attached to a solid support. dnascript.com After each addition, the terminator is removed, allowing the next nucleotide to be added in a controlled, stepwise fashion. dnascript.com
Key advantages of EDS include:
Aqueous Chemistry: The process operates in aqueous buffers, eliminating the need for toxic organic solvents. dnascript.com
Milder Conditions: It avoids the harsh acidic and oxidative steps of phosphoramidite chemistry, reducing the risk of base damage. synbio-tech.comprimrosebio.com
Potential for Longer Sequences: Enzymatic fidelity can potentially allow for the synthesis of much longer and more complex oligonucleotides than is feasible with chemical methods. synbio-tech.comthe-scientist.com
Table 2: Comparison of Phosphoramidite vs. Enzymatic DNA Synthesis (EDS)
| Feature | Phosphoramidite Synthesis | Enzymatic DNA Synthesis (TdT-based) |
| Core Chemistry | Phosphoramidite coupling cycle (4 steps) fujifilm.com | Enzymatic addition of nucleotides (2 steps) dnascript.com |
| Solvents | Acetonitrile, Dichloromethane, Toluene (B28343) acs.org | Aqueous buffers dnascript.com |
| Reaction Conditions | Anhydrous; requires acid/base and oxidation steps fujifilm.com | Mild, physiological-like conditions synbio-tech.com |
| Protecting Groups | Required for 5'-OH, bases, and phosphate alfachemic.com | Reversible terminator on 3'-OH of incoming nucleotide dnascript.com |
| Byproducts | Acrylonitrile, acid/base waste nih.gov | Primarily salt and degraded enzyme/nucleotides |
| Sustainability | High Process Mass Intensity (PMI); generates hazardous waste acs.orgnih.gov | Greener process with significantly less hazardous waste susupport.com |
Flow Chemistry in Oligonucleotide Synthesis
Flow chemistry offers a technological improvement over traditional batch synthesis on solid supports. vapourtec.com In a flow synthesis setup, reagents are continuously pumped through a column (reactor) containing the solid support to which the oligonucleotide chain is anchored. vapourtec.comvapourtec.com This approach provides several advantages:
Improved Efficiency: Continuous flow enhances mass transfer, ensuring that reagents efficiently reach the reactive sites on the solid support. This can lead to shorter reaction times and reduced consumption of excess reagents and wash solvents. vapourtec.compeptisystems.com
Enhanced Safety and Scalability: Flow reactors can be pressurized, allowing for reactions to be conducted at temperatures above the boiling point of the solvents without creating a hazardous headspace. vapourtec.com This offers better control and a safer, more straightforward path to scaling up production from laboratory to manufacturing scales. vapourtec.compeptisystems.com
Process Analytical Technology (PAT): Flow systems are well-suited for the integration of real-time monitoring tools (like IR or Raman spectroscopy) to ensure process control and detect potential errors immediately. acs.org
Recent advancements have demonstrated that the cleavage and deprotection steps can be dramatically accelerated from many hours in a batch reactor to less than three minutes in a continuous flow system. vapourtec.com
Green Chemistry Principles in Oligonucleotide Production Research
The large-scale manufacturing of oligonucleotides via phosphoramidite chemistry is associated with significant environmental challenges, including a high Process Mass Intensity (PMI) and the use of hazardous and toxic solvents. acs.orgnih.gov Research into green chemistry applications aims to address these issues. researchgate.net Key areas of focus include:
Solvent Replacement: Replacing hazardous solvents like dichloromethane and toluene with greener alternatives. researchgate.nettandfonline.com
Atom Economy: Improving the poor atom economy of phosphoramidite monomers by designing synthetic routes that incorporate more of the starting material into the final product. acs.org
Waste Reduction: Developing methods to reduce the vast quantities of solvent and reagent waste generated during synthesis and purification. acs.orgnih.gov
Recycling: Investigating the potential to reuse valuable materials, such as the solid support or unreacted phosphoramidites. researchgate.net
Purification and Isolation Techniques for Research Grade Oligonucleotides
Rationale for Oligonucleotide Purification in Research
The primary goal of purifying synthetic oligonucleotides is to isolate the full-length, correct sequence from a heterogeneous mixture of synthesis byproducts. biosyn.com The presence of impurities can have several detrimental effects on research outcomes:
Reduced Specificity and Accuracy: Impurities, particularly failure sequences, can compete with the full-length oligonucleotide for binding to the target sequence, reducing the specificity and accuracy of techniques like PCR, sequencing, and hybridization-based assays. sigmaaldrich.comsigmaaldrich.com
Decreased Experimental Efficiency: In applications such as cloning and site-directed mutagenesis, the presence of non-full-length oligonucleotides can significantly lower the efficiency of the desired molecular manipulation. biosyn.com
Inaccurate Quantification: The presence of various oligonucleotide species can lead to incorrect determination of the concentration of the active, full-length product, affecting the stoichiometry of reactions.
Interference with Downstream Applications: Residual chemicals from the synthesis and cleavage process can inhibit enzymatic reactions or interfere with analytical techniques. lcms.cz
The level of purity required is often dictated by the specific downstream application. While routine applications like PCR may tolerate a lower purity, more sensitive techniques such as gene editing, antisense applications, and therapeutic research demand highly purified oligonucleotides to ensure reliable and reproducible results. advancingrna.combiosyn.com
Chromatographic Purification Methodologies
Chromatography is the most widely used and effective method for purifying synthetic oligonucleotides, offering high resolution and the ability to separate molecules based on distinct physicochemical properties. cfdv.org
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for the purification of oligonucleotides, particularly for separating the desired Dimethoxytrityl (DMT)-on product from failure sequences that lack the DMT group. cfdv.orgdupont.com This method separates molecules based on their hydrophobicity. gilson.com
Principle of Separation: The separation in IP-RP-HPLC relies on the interaction between the oligonucleotide, a hydrophobic stationary phase (commonly C8 or C18), and an ion-pairing agent in the mobile phase. elementlabsolutions.com The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by a positively charged ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA). elementlabsolutions.comlaboratorynetwork.com This neutralization forms a more hydrophobic complex that can be retained by the stationary phase. chromatographyonline.com An organic solvent gradient, typically acetonitrile, is then used to elute the bound oligonucleotides, with more hydrophobic species eluting later. laboratorynetwork.com The lipophilic DMT group at the 5' end of the full-length product significantly increases its hydrophobicity, leading to strong retention and effective separation from the less hydrophobic, DMT-off failure sequences. dupont.com
Key Parameters and Research Findings: Several factors influence the separation efficiency in IP-RP-HPLC:
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. Triethylammonium (TEA) is a common choice. chromatographyonline.com The use of agents like hexafluoroisopropanol (HFIP) in combination with TEA can enhance resolution and is compatible with mass spectrometry. waters.com
Stationary Phase: The type of reversed-phase column (e.g., C18, C8) and its pore size can impact the separation. Polymeric resins are often favored due to their stability at the high pH and temperatures sometimes used in oligonucleotide separations. ymcamerica.comlcms.cz
Temperature: Elevated temperatures (e.g., 60°C or higher) can disrupt secondary structures in oligonucleotides, leading to improved peak shape and resolution. waters.com
Mobile Phase: The composition of the mobile phase, including the organic solvent and the concentration of the ion-pairing agent, is optimized to achieve the desired separation. chromatographyonline.com
Table 1: Comparison of Common Ion-Pairing Agents in IP-RP-HPLC
| Ion-Pairing Agent | Typical Concentration | Advantages | Disadvantages |
|---|---|---|---|
| Triethylammonium Acetate (TEAA) | 100 mM | Good for separating homo-oligomers | Less effective for hetero-oligomers, not ideal for MS. elementlabsolutions.com |
| Triethylammonium/Hexafluoroisopropanol (TEA/HFIP) | 15 mM TEA / 100-400 mM HFIP | Robust, superior resolution, MS-compatible. waters.com | HFIP can be corrosive to some MS instruments. researchgate.net |
| Dibutylammonium Acetate (DBAA) | 10 mM | Can offer different selectivity | May require optimization |
Anion Exchange Chromatography (AEX)
Anion exchange chromatography (AEX) is a powerful technique that separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. gilson.combio-works.com This makes it highly effective for separating full-length oligonucleotides from shorter failure sequences. bio-works.comchromatographytoday.com
Principle of Separation: In AEX, the stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). ymc.eu The negatively charged oligonucleotide backbone binds to this positively charged resin. bio-works.com Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions and releases the bound oligonucleotides. bio-works.comymc.eu Shorter oligonucleotides, having fewer negative charges, elute at lower salt concentrations, while the longer, full-length product elutes at higher salt concentrations. bio-works.com
Research Findings and Applications:
High Resolution: AEX can provide high-resolution separation, even distinguishing between oligonucleotides that differ by a single nucleotide. chromatographytoday.com
Orthogonal Technique: AEX is often used as an orthogonal method to IP-RP-HPLC, providing a different mode of separation and ensuring a higher degree of purity. researchgate.netbio-rad.com
pH and Temperature Effects: The pH of the mobile phase can influence the charge of the oligonucleotide and the stationary phase, affecting separation. High pH can denature secondary structures, improving separation for sequences with high GC content. sigmaaldrich.com Increasing the temperature can also enhance resolution. chromatographytoday.com
Resin Choice: The choice of AEX resin is important. Strong anion exchangers with quaternary amine groups are commonly used for oligonucleotide purification as they remain charged over a wide pH range. ymc.eu
Preparative Chromatography Strategies
Scaling up the purification of oligonucleotides from an analytical to a preparative scale is essential for obtaining the larger quantities needed for many research applications. This involves transitioning from small analytical columns to larger preparative columns. cytivalifesciences.com
Key Considerations for Scale-Up:
Column Loading: Optimizing the amount of crude oligonucleotide loaded onto the column is crucial to maximize throughput without sacrificing purity and recovery.
Flow Rate and Gradient: As the column size increases, flow rates are adjusted to maintain linear velocity, and gradient profiles are scaled accordingly.
Stationary Phase: For large-scale purifications, resins with good mechanical stability and high dynamic binding capacity are preferred. nih.govbio-works.com
Fraction Collection: Precise collection of the eluting peaks is necessary to isolate the target oligonucleotide with high purity.
Successful scale-up strategies have been developed for both AEX and IP-RP-HPLC, enabling the purification of gram to multi-gram quantities of research-grade oligonucleotides. cytivalifesciences.comnih.gov
Mixed-Mode Chromatography
Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, into a single chromatographic step. chromatographyonline.com This approach can offer unique selectivity and improved separation of complex oligonucleotide mixtures. researchgate.net
Principles and Applications:
Combined Selectivity: By utilizing both hydrophobic and electrostatic interactions, mixed-mode chromatography can resolve impurities that are difficult to separate by a single chromatographic method. chromatographyonline.comacs.org
Stationary Phases: These columns have stationary phases that possess both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities. nih.gov
Method Development: The mobile phase composition, including salt concentration, organic solvent content, and pH, is carefully controlled to modulate the retention behavior based on both hydrophobic and ionic interactions. nih.gov
Research Applications: Mixed-mode chromatography has been shown to be effective for the analysis and purification of various oligonucleotides, including those with phosphorothioate (B77711) modifications. nih.gov It can provide enhanced resolution between the target product and closely related impurities. researchgate.net
Optimization and Scalability of Purification Workflows for Research
The selection and optimization of a purification workflow depend on a balance of purity requirements, yield, throughput, and scale. lcms.czgilson.com For many routine research applications like PCR, simple desalting or cartridge purification provides sufficient purity. sigmaaldrich.com However, more demanding applications such as therapeutics or advanced diagnostics necessitate high-purity methods like HPLC or PAGE. eurogentec.comgilson.com
Optimization involves refining the parameters of a chosen method to maximize resolution and yield. lcms.cz In liquid chromatography, this can include:
Mobile Phase Composition: Using ion-pairing reagents and denaturants (like urea) to improve separation and prevent secondary structure formation. sepscience.comlcms.cz
Gradient Design: Applying shallow elution gradients to better resolve the target oligonucleotide from closely related impurities. sepscience.com
Temperature Control: Using elevated temperatures to disrupt secondary structures, leading to sharper, more consistent peaks. lcms.cz
Scalability refers to the ability to transition a purification method from a small, analytical scale to a larger, preparative scale without losing separation efficiency. lcms.cz This is a critical consideration in oligonucleotide research and development. Methods based on HPLC and SPE are generally highly scalable. sepscience.comlcms.cz By maintaining the same column chemistry and particle size, a method optimized at the analytical level can be transferred to preparative columns with larger dimensions to process greater quantities of material, simplifying the scale-up process for research that may progress towards larger-scale production. lcms.cz Automation of these liquid chromatography systems can further enhance throughput and reproducibility, addressing purification bottlenecks in the workflow. gilson.com
Analytical Characterization and Quality Control in Oligonucleotide Research
Spectroscopic Techniques for Oligonucleotide Analysis
Spectroscopic methods are fundamental in the analysis of oligonucleotides, providing critical information on their concentration, purity, and structural characteristics. numberanalytics.comnih.gov
UV-Vis Spectroscopy for Concentration and Purity Assessment
UV-Vis spectroscopy is a cornerstone technique for the routine quantification and purity assessment of nucleic acids. blue-raybio.comdenovix.com Oligonucleotides absorb UV light maximally at a wavelength of approximately 260 nm due to the conjugated double bonds within their constituent nucleotide bases. numberanalytics.comthermofisher.com
The concentration of an oligonucleotide solution can be determined by measuring its absorbance at 260 nm (A260) and applying the Beer-Lambert law. denovix.com However, for accurate quantification of short oligonucleotides, it is crucial to use a sequence-specific extinction coefficient rather than a generic value for ssDNA. thermofisher.comsigmaaldrich.com The extinction coefficient is calculated based on the base composition and sequence, often using the nearest-neighbor model. sigmaaldrich.com
Purity is often assessed by calculating the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). For pure DNA, this ratio is expected to be around 1.8. gbiosciences.com Deviations from this value can indicate the presence of contaminants such as proteins, which have a strong absorbance at 280 nm. gbiosciences.com Another useful purity metric is the A260/A230 ratio, which can reveal contamination by substances like guanidinium (B1211019) salts that absorb at 230 nm. technologynetworks.com It is important to note that for oligonucleotides, the shape of the UV spectrum and these purity ratios are highly dependent on the base composition. thermofisher.com
Table 1: UV-Vis Spectroscopy Data for a Hypothetical Dimethoxytrityl-TGGGAG-3' Sample
| Parameter | Value | Interpretation |
| A260 | 0.536 | Absorbance at 260 nm |
| A280 | 0.298 | Absorbance at 280 nm |
| A230 | 0.244 | Absorbance at 230 nm |
| A260/A280 Ratio | 1.80 | Indicates high purity with minimal protein contamination |
| A260/A230 Ratio | 2.20 | Suggests minimal contamination from salts or other organic compounds |
| Concentration (µg/mL) | 13.4 | Calculated using the A260 reading and a specific extinction coefficient |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of oligonucleotides with other molecules and to probe their structural dynamics. numberanalytics.comnih.gov Oligonucleotides themselves are not intrinsically fluorescent, but they can be labeled with fluorescent dyes (fluorophores). rsc.org
Changes in the fluorescence properties of a labeled oligonucleotide, such as its emission intensity or anisotropy, can provide information about hybridization events, protein binding, or conformational changes. nih.govoup.com For instance, the binding of a protein to a fluorescently-labeled oligonucleotide can lead to an increase in fluorescence anisotropy due to the larger size of the resulting complex. nih.gov In the context of G-quadruplexes, fluorescent probes have been used to signal the formation of these structures, often accompanied by an increase in fluorescence intensity. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of oligonucleotides, particularly for identifying and characterizing G-quadruplex structures. mdpi.comspringernature.com Chiral molecules, like nucleic acids, differentially absorb left and right-circularly polarized light, giving rise to a characteristic CD spectrum. nih.gov
The shape of the CD spectrum provides a signature for different DNA conformations. G-quadruplexes, due to their unique folding topologies, exhibit distinct CD spectra that can differentiate between parallel, antiparallel, and hybrid structures. mdpi.comnih.gov For example, a parallel G-quadruplex typically shows a positive peak around 260-265 nm and a negative peak around 240-245 nm. mdpi.com In contrast, an antiparallel G-quadruplex often displays a positive peak near 290-295 nm and a negative band around 260-265 nm. mdpi.com Studies on the TGGGAG sequence have shown that it can form a parallel G-quadruplex structure, characterized by a positive maximum at 260 nm and a negative minimum near 240 nm in the CD spectrum. mdpi.com
Table 2: Characteristic CD Spectral Features for G-Quadruplex Topologies
| G-Quadruplex Topology | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| Parallel | ~260-265 | ~240-245 |
| Antiparallel | ~290-295 | ~260-265 |
| Hybrid | ~295 and ~270 | ~240 |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the quality control of synthetic oligonucleotides, providing precise molecular weight determination and sequence verification. creative-biogene.com It is highly effective in identifying impurities such as truncated or deletion sequences that can arise during synthesis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a rapid and sensitive method well-suited for the high-throughput analysis of oligonucleotides. shimadzu.com In this technique, the oligonucleotide sample is co-crystallized with a matrix, typically a small organic acid like 3-hydroxypicolinic acid, and then irradiated with a laser pulse. edpsciences.org This process desorbs and ionizes the oligonucleotide molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for accurate mass determination. sigmaaldrich.com
MALDI-TOF-MS is particularly effective for analyzing oligonucleotides up to about 50 bases in length. sigmaaldrich.com It can readily identify the full-length product as well as shorter "failure sequences" generated during synthesis, providing a means for sequence verification by analyzing the mass differences between adjacent peaks. edpsciences.org
Table 3: Comparison of MALDI-TOF-MS and ESI-MS for Oligonucleotide Analysis
| Feature | MALDI-TOF-MS | ESI-MS |
| Ionization | Laser desorption from a matrix | Electrospray of a solution |
| Typical Ions | Singly charged [M+H]+ | Multiply charged [M-nH]n- |
| Mass Range | Effective up to ~50-60 bases | Can analyze very long oligonucleotides (>120 bases) |
| Throughput | High | Lower, but can be automated |
| Coupling to LC | Not direct | Easily coupled for LC-MS |
| Tolerance to Salts | Reasonably tolerant | Sensitive to salts and buffers |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for oligonucleotide characterization, offering high mass accuracy and the ability to analyze longer and more fragile molecules. umich.eduenovatia.com In ESI-MS, a solution of the oligonucleotide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact, multiply charged ions of the oligonucleotide are generated in the gas phase. nih.govnih.gov
The production of multiply charged ions is a key feature of ESI-MS, as it allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge ratio range. umich.edu The resulting spectrum, with its series of peaks corresponding to different charge states, can be deconvoluted to determine the precise molecular weight of the oligonucleotide. sigmaaldrich.com ESI-MS can be directly coupled with liquid chromatography (LC-MS), enabling online desalting and separation of impurities prior to mass analysis. enovatia.com
High-Resolution Accurate Mass (HRAM) LC-MS/MS for Sequence and Modification Mapping
Liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAM-MS/MS) is an indispensable tool for the detailed characterization of synthetic oligonucleotides like Dimethoxytrityl-TGGGAG-3'. thermofisher.combioanalysis-zone.com This technique provides not only the precise molecular weight of the full-length product (FLP) but also enables the confirmation of its sequence and the identification of any modifications. thermofisher.com
HRAM-MS instruments, such as those based on Orbitrap technology, can differentiate between molecules with very small mass differences, often at the parts-per-million (ppm) level. nih.gov This high resolving power is crucial for distinguishing the target oligonucleotide from closely related impurities. thermofisher.com Data-dependent tandem mass spectrometry (ddMS2) is then used to fragment the oligonucleotide ions, providing sequence-specific information. thermofisher.com By analyzing the fragmentation pattern, researchers can verify the base-by-base sequence and pinpoint the location of any modifications, such as the 5'-dimethoxytrityl (DMT) group on the TGGGAG sequence. lcms.cz Automated workflows can streamline this process, from sample analysis to data reporting, ensuring both efficiency and compliance in regulated environments. thermofisher.com
A typical HRAM LC-MS/MS workflow for an oligonucleotide like Dimethoxytrityl-TGGGAG-3' would involve:
Chromatographic Separation: Ion-pair reversed-phase liquid chromatography (IPRP-LC) is commonly used to separate the oligonucleotide from synthesis-related impurities. lcms.cz
Full Scan MS: Acquisition of a high-resolution full scan mass spectrum to determine the accurate mass of the intact oligonucleotide.
Tandem MS (MS/MS): Fragmentation of the precursor ion of the oligonucleotide to generate a series of sequence-specific fragment ions.
Data Analysis: Software is used to compare the experimental fragmentation pattern with the theoretical pattern for the expected sequence, confirming the identity and integrity of the oligonucleotide. lcms.cz
The table below illustrates a hypothetical dataset from an HRAM LC-MS/MS analysis of a sample containing Dimethoxytrityl-TGGGAG-3'.
| Parameter | Observed Value | Theoretical Value | Mass Accuracy (ppm) |
| Molecular Weight | 2268.8354 Da | 2268.8321 Da | 1.45 |
| Sequence Confirmation | Confirmed by MS/MS | TGGGAG | N/A |
| Modification | 5'-Dimethoxytrityl | Confirmed | N/A |
Impurity Profiling and Identification
The chemical synthesis of oligonucleotides is a multi-step process, and despite optimization, the final product is often accompanied by a range of impurities. lcms.cz These can include shorter sequences (n-1, n-2, etc., also known as shortmers), longer sequences (n+1, longmers), sequences with failed deprotection of protecting groups, and other modified species. lcms.cz Regulatory bodies like the EMA and FDA require thorough characterization of these impurities.
HRAM LC-MS is a powerful technique for impurity profiling, enabling the detection and identification of these structurally similar byproducts. usp.orgfda.gov The high mass accuracy of HRAM allows for the confident assignment of molecular formulas to impurity peaks, even for those that co-elute with the main product. fda.gov For instance, an n-1 impurity of the TGGGAG sequence would have a distinct molecular weight that can be readily detected and identified.
The process of impurity identification often involves:
Separation: Chromatographic separation of the crude oligonucleotide mixture. chromatographyonline.com
Detection: UV detection provides quantitative information about the relative abundance of impurities, while MS provides mass information for identification. chromatographyonline.com
Characterization: HRAM-MS and MS/MS are used to determine the exact mass and sequence of the impurities. resolvemass.ca
The following table provides an example of an impurity profile for a synthesis of Dimethoxytrityl-TGGGAG-3'.
| Impurity Type | Sequence | Observed Mass (Da) | Relative Abundance (%) |
| Full-Length Product (FLP) | DMT-TGGGAG | 2268.8354 | 85.2 |
| n-1 (Deletion) | DMT-GGGAG | 1939.7123 | 5.8 |
| n-1 (Deletion) | DMT-TGGGA | 1939.7123 | 3.5 |
| Deprotected FLP | TGGGAG | 1966.7598 | 2.1 |
| Other Minor Impurities | Various | Various | 3.4 |
Electrophoretic and Size-Based Separation Methods
Capillary electrophoresis (CE) and its variant, capillary gel electrophoresis (CGE), are high-resolution separation techniques widely used for the analysis of oligonucleotides. nih.govresearchgate.net These methods separate molecules based on their size-to-charge ratio in an electric field. whitman.edu
Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where the separation occurs in a buffer-filled capillary. It is a rapid and efficient method for assessing the purity of oligonucleotides. lcms.cz
Capillary Gel Electrophoresis (CGE) utilizes a polymer matrix within the capillary to act as a molecular sieve, enabling separation based on size. nih.govwindows.net This technique offers exceptional resolving power, capable of separating oligonucleotides that differ by a single nucleotide (n vs. n-1). nih.govresearchgate.net CGE is particularly valuable for the quantitative analysis of the full-length product and its shortmer impurities. researchgate.net The use of replaceable gels and advanced detection methods, including online coupling with mass spectrometry (CGE-MS), has further enhanced the utility of this technique. nih.govacs.orgnih.gov
A typical CGE analysis of Dimethoxytrityl-TGGGAG-3' would provide an electropherogram showing distinct peaks for the full-length product and any shorter or longer fragments, allowing for precise purity assessment. windows.net
Size exclusion chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. shimadzu.com The stationary phase consists of porous particles. Larger molecules, being excluded from the pores, travel a shorter path and elute first, while smaller molecules can enter the pores, resulting in a longer retention time. shimadzu.com
For oligonucleotides like Dimethoxytrityl-TGGGAG-3', SEC is useful for assessing the presence of aggregates, which are higher molecular weight species that can form during synthesis or storage. It can also be used to separate the oligonucleotide from very small molecules, such as residual salts or protecting groups. shimadzu.com The choice of mobile phase and column parameters, such as pore size, is critical for achieving optimal separation. nih.gov While SEC is a powerful tool for analyzing size variants, it may not provide the same resolution for sequence-related impurities as techniques like CGE or LC-MS. nih.govlcms.cz
Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of oligonucleotides in solution. For sequences like TGGGAG, which are rich in guanine (B1146940), 1D ¹H-NMR is particularly useful for confirming the formation of G-quadruplex structures. nih.gov
The imino protons of guanine residues involved in the Hoogsteen hydrogen bonds of a G-tetrad give rise to characteristic signals in the 10.5–12 ppm region of the ¹H-NMR spectrum. nih.govsemanticscholar.org The number and pattern of these signals can provide direct evidence for the formation of a G-quadruplex and indicate the number of G-tetrads present. nih.govresearchgate.net For Dimethoxytrityl-TGGGAG-3', which can form a tetramolecular G-quadruplex, NMR would be used to confirm this higher-order structure. mdpi.com
Method Development and Validation for Oligonucleotide Analysis
The development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of oligonucleotide products. creative-biogene.comcreative-biogene.com This process involves establishing that the analytical procedures are suitable for their intended purpose. creative-biogene.com
For a compound like Dimethoxytrityl-TGGGAG-3', method development would focus on optimizing the parameters for the analytical techniques described above (e.g., LC-MS, CGE, SEC, NMR) to achieve the desired performance characteristics. creative-biogene.com This includes selecting the appropriate columns, mobile phases, and instrument settings to ensure adequate resolution, sensitivity, and specificity. lcms.cz
Method validation involves a series of experiments to demonstrate:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities and other matrix components. creative-biogene.com
Linearity: The proportional relationship between the analyte concentration and the method's response over a defined range. fda.gov
Accuracy: The closeness of the measured value to the true value. creative-biogene.comfda.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. creative-biogene.comfda.gov This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. creative-biogene.com
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting method validation studies. fda.goveuropa.eu
Advanced Research Applications of Synthetic Oligonucleotides
Molecular Biology Research Tools
The unique characteristics of the TGGGAG sequence, particularly its ability to form G-quadruplexes, present both opportunities and challenges when it is utilized as a tool in molecular biology research.
Oligonucleotides are fundamental components of Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR), where they serve as primers to initiate DNA synthesis. rsc.org The design of these primers is critical for the specificity and efficiency of the amplification.
While standard PCR primers are typically 18-30 nucleotides long, shorter primers can be used, especially when conjugated with molecules that enhance their binding affinity to the DNA template. acs.orgnih.gov The TGGGAG sequence, being G-rich, has a high melting temperature (Tm), a desirable characteristic for primers as it allows for higher annealing temperatures, which can increase the specificity of the reaction.
However, the tendency of the TGGGAG sequence to form G-quadruplex structures can present a challenge in PCR applications. The formation of these secondary structures can interfere with the primer's ability to anneal to the template DNA, potentially reducing PCR efficiency. nih.gov Conversely, this property can be exploited. For instance, primers can be designed with a 5'-tail that is complementary to a G-quadruplex-forming sequence. After amplification, the generated DNA can be induced to form G-quadruplexes, which can then be used for colorimetric detection of the PCR product. nih.gov
Table 1: General Properties of PCR Primers and Considerations for G-Rich Sequences
| Parameter | General Guideline | Consideration for TGGGAG-like Sequences |
| Length | 18-30 nucleotides acs.org | Shorter sequences can be effective if binding affinity is high. |
| Melting Temperature (Tm) | 50-65°C | High G-C content leads to a higher Tm. nih.gov |
| GC Content | 40-60% | High GC content can increase specificity but also the risk of secondary structures. |
| Secondary Structures | Avoid hairpins, self-dimers, and cross-dimers | High propensity to form G-quadruplexes, which can impact annealing. nih.gov |
Oligonucleotides are widely used as probes to detect specific DNA or RNA sequences in a variety of hybridization-based assays, such as Southern and Northern blotting, and fluorescence in situ hybridization (FISH). plos.orgmdpi.com The specificity of these probes is paramount for accurate detection.
The TGGGAG sequence's high affinity for its complementary strand makes it a candidate for a highly specific probe under stringent hybridization conditions. nih.gov However, similar to its use in PCR, the formation of G-quadruplex structures can affect its hybridization to the target sequence.
Fluorescently labeled probes are often used to visualize and quantify target nucleic acids. plos.orgresearchgate.net The development of fluorescent probes that specifically bind to G-quadruplex structures has become an important area of research, allowing for the detection and study of these structures in a cellular context. researchgate.net An oligonucleotide like TGGGAG could potentially be used in competitive hybridization assays, where its displacement from a target by another molecule could be monitored.
The advent of CRISPR-Cas9 and other gene-editing technologies has opened up new avenues for the use of synthetic oligonucleotides. researchgate.net In these systems, single guide RNAs (sgRNAs) direct the Cas9 enzyme to a specific genomic location to induce a double-strand break. elifesciences.orgnih.gov
Recent research has explored the incorporation of G-quadruplex-forming sequences into sgRNAs. Appending a G-quadruplex motif to the 3' end of an sgRNA has been shown to improve its stability and the efficiency of Cas9-mediated cleavage in vivo without increasing off-target effects. rsc.org This suggests that a G-quadruplex-forming oligonucleotide like TGGGAG could potentially be incorporated into sgRNA design to enhance gene editing outcomes.
Furthermore, single-stranded oligonucleotides (ssODNs) are used as templates for homology-directed repair (HDR) to introduce specific genetic changes. nih.gov The efficiency of this process can be influenced by the structure and stability of the ssODN. While there is no direct evidence of using TGGGAG for this purpose, the structural properties of G-quadruplexes could potentially influence the efficiency and fidelity of the repair process.
Table 2: Potential Roles of G-Quadruplex Forming Oligonucleotides in CRISPR
| CRISPR Component | Potential Application of G-Quadruplex Sequence | Potential Benefit |
| Single guide RNA (sgRNA) | Appending to the 3' end rsc.org | Increased stability and cleavage efficiency rsc.org |
| Donor template (ssODN) | Incorporation into the template sequence | May influence repair mechanisms (speculative) |
DNA sequencing technologies rely on the accurate synthesis and hybridization of oligonucleotides. The presence of secondary structures in the DNA template, such as G-quadruplexes, can pose a challenge for DNA polymerases, leading to sequencing errors or artifacts. mdpi.com The TGGGAG sequence, with its strong tendency to form a G-quadruplex, could be used as a model system to study these effects and to develop improved sequencing chemistries and algorithms that can accurately read through such structures.
Conversely, the unique properties of G-quadruplexes could be harnessed in novel sequencing approaches. For example, sequencing methods that are sensitive to DNA secondary structure could use the formation of a G-quadruplex as a detectable signal.
G-quadruplexes are not just a laboratory curiosity; they are believed to form in vivo and play a role in the regulation of gene expression. frontiersin.orgmdpi.comd-nb.info Potential G-quadruplex-forming sequences are found in the promoter regions of many genes, including oncogenes, and in telomeres. plos.orgfrontiersin.org The formation of these structures can influence transcription and translation. frontiersin.org
The TGGGAG oligonucleotide, also known as Hotoda's aptamer, can be used as a tool to study these processes. nih.gov For instance, it can be introduced into cells to compete with endogenous G-quadruplex-binding proteins, thereby elucidating their function. Furthermore, by modifying the TGGGAG sequence and observing the effects on gene expression, researchers can gain insights into the structure-activity relationships of G-quadruplexes in a cellular context. wikipedia.org Studies have shown that the stabilization of G-quadruplexes in promoter regions can repress gene expression. plos.org
Application in DNA Sequencing Methodologies
Oligonucleotide-Based Biosensing and Diagnostics Research
The high specificity and affinity of oligonucleotides for their targets make them excellent candidates for use in biosensors and diagnostic assays. oup.comoncotarget.com G-quadruplex-forming oligonucleotides, in particular, have unique properties that are being exploited in this field. nih.gov
Oligonucleotides that can form G-quadruplexes are a significant class of aptamers, which are nucleic acid molecules that can bind to specific targets, such as proteins, small molecules, or ions, with high affinity and specificity. nih.govnih.gov The TGGGAG sequence is a known aptamer that can bind to targets like the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov
This binding property can be harnessed to create "aptasensors." In a typical aptasensor, the G-quadruplex-forming oligonucleotide is used as the recognition element. nih.govresearchgate.net When the target molecule binds to the aptamer, it can induce a conformational change in the G-quadruplex structure. This change can be detected by various means, such as fluorescence, colorimetry, or electrochemistry, providing a signal that is proportional to the concentration of the target. researchgate.net
For example, a G-quadruplex sequence can be designed to interact with a fluorescent dye. In the absence of the target, the G-quadruplex is in a conformation that quenches the fluorescence. Upon binding to the target, the G-quadruplex structure changes, leading to an increase in fluorescence. researchgate.net G-quadruplexes can also form complexes with hemin (B1673052) to create a DNAzyme with peroxidase-like activity, which can be used for colorimetric detection. mdpi.com
Table 3: Components of a G-Quadruplex-Based Aptasensor
| Component | Function | Example with TGGGAG |
| Recognition Element | Binds specifically to the target analyte. | The TGGGAG sequence acts as an aptamer. nih.gov |
| Transducer | Converts the binding event into a measurable signal. | Conformational change of the G-quadruplex. |
| Signal | The measurable output. | Fluorescence, color change, or electrical current. mdpi.comresearchgate.netresearchgate.net |
Design and Development of DNA/RNA Biosensors
DNA and RNA-based biosensors are analytical devices that utilize the principles of nucleic acid recognition to detect specific targets. scispace.com These biosensors typically consist of a recognition element, which is a single-stranded DNA or RNA probe, and a transducer that converts the binding event into a measurable signal. nih.gov The specificity of these biosensors stems from the highly selective nature of Watson-Crick base pairing or the unique three-dimensional structures that nucleic acids can adopt. scispace.comnih.gov
Aptamers, which are short, single-stranded oligonucleotides selected for their high affinity and specificity to a target molecule, are increasingly used as the recognition element in biosensors. wikipedia.org The TGGGAG sequence, known for its ability to form a G-quadruplex aptamer, holds potential for integration into DNA/RNA biosensor platforms. massey.ac.nzoup.com Upon binding to its target, an aptamer undergoes a conformational change, which can be harnessed to generate a signal. researchgate.net For instance, a biosensor could be designed where the folding of the TGGGAG aptamer in the presence of its target brings a reporter molecule and a quencher into proximity, resulting in a change in fluorescence.
The development of such biosensors involves the careful design of the oligonucleotide sequence and the selection of appropriate signaling mechanisms. nih.gov The inherent stability and programmability of DNA make it an excellent material for constructing these sensitive and selective detection platforms. nih.gov
Electrochemical Biosensor Platforms
Electrochemical biosensors are a class of analytical devices that detect biological molecules by converting a biological event into an electrical signal. ijmcmed.orgcnr.itresearchgate.netresearchgate.net These platforms offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. cnr.it An electrochemical biosensor typically comprises a biological recognition element immobilized on an electrode surface and a transducer that measures changes in electrical properties like current, potential, or impedance upon target binding. researchgate.netnih.gov
Aptamers are well-suited for use in electrochemical biosensors due to their ability to undergo conformational changes upon target binding, which can alter the electrochemical properties at the electrode surface. researchgate.net For example, an aptamer like the one formed by the TGGGAG sequence could be immobilized on a gold electrode. nih.gov In its unbound state, the aptamer might adopt a flexible conformation. Upon binding to its target, it could fold into a more rigid G-quadruplex structure, bringing a tethered redox-active molecule closer to or further from the electrode surface, thereby modulating the electron transfer rate and generating a measurable change in the electrochemical signal. researchgate.net
The design of such a biosensor would involve the strategic placement of the aptamer and a redox reporter. The performance of the biosensor, including its sensitivity and selectivity, would depend on factors like the density of the immobilized aptamers and the efficiency of the signal transduction mechanism. researchgate.net
Aptamer Discovery and Research Applications
Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to a wide range of target molecules, including proteins, small molecules, and even whole cells, with high affinity and specificity. wikipedia.orgnih.gov They are often identified through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). wikipedia.org
The oligonucleotide Dimethoxytrityl-TGGGAG-3' is a well-studied aptamer, famously known as "Hotoda's sequence". massey.ac.nzoup.com This 6-mer G-rich sequence was identified for its potent anti-HIV activity. massey.ac.nzbitesizebio.com The TGGGAG sequence self-assembles into a tetramolecular parallel G-quadruplex structure. rcpcm.ru The presence of the 5'-dimethoxytrityl (DMT) group is crucial for its biological function, as it is believed to facilitate the formation of the G-quadruplex and contribute to the interaction with the target protein. rcpcm.ru
Research has shown that this aptamer inhibits HIV-1 entry by binding to the gp120 envelope glycoprotein, thereby blocking the interaction between the virus and the CD4+ receptors on host cells. wikipedia.org Numerous studies have focused on modifying the Hotoda's sequence at the 5' or 3' ends to enhance its antiviral activity and stability. wikipedia.orgmdpi.com These modifications have led to the development of more potent anti-HIV aptamers. bitesizebio.commdpi.com
Table 1: Research Findings on TGGGAG-based Aptamers
| Modification | Key Finding | Reference |
|---|---|---|
| 5'-Dimethoxytrityl (DMT) group | Essential for anti-HIV activity and facilitates G-quadruplex formation. | rcpcm.ru |
| 3'- and 5'-end modifications | Led to the identification of molecules that bind to CCR5-binding sites on gp120, preventing viral entry. | wikipedia.org |
| Tetra-end-linked (TEL) structures | Pseudo-monomolecular analogues showed enhanced anti-HIV activity compared to the parent tetrameric aptamer. | rcpcm.ru |
| 5'-end conjugation | Does not necessarily increase the folding rate of the G-quadruplex but is critical for anti-HIV activity. | nih.gov |
Microarray Technology Development
Microarray technology allows for the simultaneous analysis of thousands of molecular interactions on a solid surface. mit.edunih.gov In DNA microarrays, short, single-stranded DNA sequences known as probes are immobilized at specific locations on a chip. A sample containing labeled nucleic acids is then hybridized to the array, and the amount of binding at each spot is quantified, providing a snapshot of the gene expression or sequence content of the sample. nih.gov
The design of the oligonucleotide probes is critical for the performance of a microarray. mit.edu Probes must be specific to their target sequence to avoid cross-hybridization. mit.edu Oligonucleotides like TGGGAG, with its specific sequence, could theoretically be used as a probe on a microarray to detect its complementary strand.
In one study, a methylated oligonucleotide with the sequence AGC CmCG GGmC TGG GAG GAG TmCG G was used in a microarray analysis to investigate gene expression. ijmcmed.org This demonstrates the potential for incorporating specifically modified G-rich sequences into microarray platforms for targeted analyses. The ability to synthesize and spot custom oligonucleotides on arrays provides a flexible platform for various research applications, including the study of aptamer-target interactions on a large scale. nih.gov
DNA Nanotechnology and Nanomaterials Research
DNA nanotechnology is a field that utilizes the unique molecular recognition properties of DNA to create novel, self-assembling nanoscale structures and devices. oup.com The predictability of Watson-Crick base pairing allows for the rational design and fabrication of a wide variety of 2D and 3D shapes. nih.gov
Principles of DNA Self-Assembly for Nanostructure Fabrication
The foundation of DNA nanotechnology lies in the principle of self-assembly, where individual components spontaneously organize into ordered structures. massey.ac.nz In the context of DNA, this is primarily driven by the specific hybridization of complementary base pairs. The sequence of a DNA strand can be programmed to control its interactions with other strands, enabling the formation of complex architectures.
The oligonucleotide TGGGAG is a prime example of self-assembly. Four strands of TGGGAG spontaneously assemble into a tetramolecular G-quadruplex, a stable nanostructure held together by Hoogsteen hydrogen bonds between guanine (B1146940) bases in a square planar arrangement called a G-quartet. massey.ac.nzoup.com This self-assembly process is influenced by factors such as cation concentration and the presence of modifying groups like the 5'-DMT group. oup.com The study of the self-assembly kinetics of TGGGAG and its derivatives has provided insights into the properties that make them effective aptamers. nih.gov
Design and Engineering of 2D and 3D DNA Nanostructures
The field of DNA nanotechnology has progressed from simple structures to the design and engineering of complex 2D and 3D objects. Techniques like DNA origami and DNA bricks allow for the creation of arbitrary shapes with nanoscale precision. nih.gov In DNA origami, a long single-stranded scaffold DNA is folded into a desired shape by hundreds of short "staple" strands.
While the TGGGAG sequence is known for its self-assembly into G-quadruplexes, which are themselves a form of nanostructure, its direct integration into larger, custom-designed 2D and 3D DNA nanostructures is an area of ongoing research. oup.com The G-quadruplex motif could potentially be used as a stable structural element within a larger DNA origami or DNA brick assembly. For example, the rigid, rod-like structure of a G-quadruplex could serve as a strut or a pillar in a more complex nanostructure.
Furthermore, the aptameric properties of the TGGGAG sequence could be combined with DNA nanotechnology to create functional nanodevices. wikipedia.org For instance, a DNA nanostructure could be designed to present multiple TGGGAG aptamers in a specific spatial arrangement to enhance binding to its target. Such constructs could have applications in targeted drug delivery or as highly sensitive biosensors. wikipedia.org
Applications in Molecular Computing and Nanodevices
The unique structural properties of G-quadruplexes, such as that formed by the Dimethoxytrityl-TGGGAG-3' oligonucleotide, have positioned them as valuable components in the burgeoning fields of molecular computing and nanodevices. The ability of G-quadruplexes to undergo conformational changes in response to specific stimuli, such as the presence of certain cations, makes them ideal as dynamic and switchable elements in DNA-based nanostructures. nih.gov These structures can be engineered into molecular switches, logic gates, and even more complex computational circuits. The reversible nature of G-quadruplex formation provides a basis for creating rewritable information storage at the molecular level.
Furthermore, G-quadruplexes are being explored as fundamental building blocks for the assembly of intricate DNA nanostructures and nanomachines. core.ac.uk Their defined and stable four-stranded architecture allows for the precise organization of other molecular components. This has led to their incorporation into DNA origami and other self-assembling systems, where they can act as structural supports or as active components that respond to environmental cues. nih.gov The inherent properties of G-quadruplexes, including their electronic characteristics, are also being investigated for the development of molecular electronics and biosensors. nih.gov
DNA Nanostructures for Probing Biological Environments
The TGGGAG sequence, capable of forming a stable G-quadruplex, can be integrated into sophisticated DNA nanostructures designed to probe and report on specific biological environments. These nanoprobes leverage the principles of DNA nanotechnology, where DNA is used as a programmable material to build objects with nanoscale precision. mdpi.com DNA nanostructures, such as tetrahedrons, Y-shaped scaffolds, and DNA origami, offer a stable and biocompatible platform for the spatial organization of functional elements, including fluorescent dyes, quenchers, and the G-quadruplex forming sequence itself. mdpi.comnih.gov
For instance, a DNA nanostructure incorporating the TGGGAG sequence can be designed to act as a sensor for specific ions or molecules that modulate its G-quadruplex conformation. mdpi.com Changes in the G-quadruplex structure can lead to a detectable signal, such as a change in fluorescence, providing a readout of the local environment. biorxiv.org The addressability of DNA nanostructures allows for the precise placement of these G-quadruplex sensors, enabling the mapping of molecular events with high spatial resolution within a cell or other biological systems. biorxiv.org These nanoprobes are being developed for applications such as the detection of specific metal ions, pH, and even the activity of certain enzymes. mdpi.com
Integration with Nanopore Technologies for Analysis
The distinct structural features of G-quadruplexes, including the one formed by Dimethoxytrityl-TGGGAG-3', make them amenable to analysis using nanopore technologies. Nanopore sequencing and analysis involve passing a molecule, such as a DNA or RNA strand, through a nanoscale pore and measuring the resulting changes in ionic current. nih.gov The size and shape of the molecule as it translocates through the pore create a characteristic current blockade signature.
G-quadruplex structures, being more compact than their linear single-stranded counterparts, produce a unique and distinguishable signal when they enter a nanopore. nanoporetech.com This allows for the detection and characterization of G-quadruplex formation at the single-molecule level. Researchers are exploring the use of nanopores to study the folding and unfolding dynamics of G-quadruplexes in real-time, providing insights into their stability and the factors that influence their formation. biorxiv.org Furthermore, the specific interaction of G-quadruplexes with certain analytes can be monitored by observing changes in the nanopore signal, opening up possibilities for novel biosensing applications. nanoporetech.com The integration of G-quadruplex forming oligonucleotides with nanopore platforms holds promise for the development of rapid and label-free analytical methods.
Mechanistic Studies of Oligonucleotide-Target Interactions
Antisense Oligonucleotide (ASO) Mechanisms: Steric Block and RNase H-Mediated Degradation
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. This binding can modulate gene expression through several mechanisms. nih.govfrontiersin.org The TGGGAG sequence, while primarily known for its G-quadruplex formation, can also be considered in the context of antisense mechanisms, particularly if its complementary sequence is present in a target RNA.
One primary mechanism of ASO action is steric hindrance . nih.gov When an ASO, such as a modified form of the TGGGAG sequence, binds to an mRNA, it can physically block the translational machinery (ribosomes) from accessing the mRNA, thereby inhibiting protein synthesis. nih.gov This mechanism does not require the degradation of the target RNA. Another steric block mechanism involves the ASO binding to a pre-mRNA splice site, which can modulate the splicing process, leading to either exon skipping or inclusion and resulting in a modified protein product. frontiersin.orgmdpi.com
A second major ASO mechanism involves the recruitment of RNase H , an endogenous enzyme that specifically cleaves the RNA strand of a DNA-RNA heteroduplex. mdpi.com For this to occur, the ASO must have a DNA-like gap that is recognized by RNase H. When such an ASO binds to its target mRNA, RNase H is recruited and degrades the mRNA, leading to a reduction in the corresponding protein levels. mdpi.com While the G-quadruplex structure of TGGGAG is its dominant feature, synthetic constructs could be designed to incorporate its sequence within a gapmer ASO to potentially target a complementary RNA sequence for RNase H-mediated degradation.
RNA Interference (RNAi) Mechanisms
RNA interference (RNAi) is a natural cellular process for gene silencing that is mediated by small double-stranded RNA molecules. frontiersin.org While the single-stranded Dimethoxytrityl-TGGGAG-3' does not directly participate in the canonical RNAi pathway, the principles of RNAi are relevant to the broader field of oligonucleotide therapeutics.
The RNAi pathway is initiated by the processing of long double-stranded RNA into small interfering RNAs (siRNAs) by the enzyme Dicer. frontiersin.org The siRNA is then loaded into the RNA-induced silencing complex (RISC), where one strand (the guide strand) directs the complex to its complementary mRNA target. frontiersin.org The Argonaute-2 protein within RISC then cleaves the target mRNA, leading to its degradation and the silencing of the corresponding gene. tandfonline.com
While TGGGAG itself is not a substrate for this pathway, synthetic oligonucleotides can be designed to mimic siRNAs. tandfonline.com There is also research into single-stranded RNAi, where a single oligonucleotide can be designed to engage the RISC complex and induce gene silencing. tandfonline.com Conceptually, a sequence derived from TGGGAG could be incorporated into such a designer oligonucleotide to target a specific gene, although this is not its primary known application.
Sequence-Specific Targeting and Hybridization Kinetics Studies
The ability of an oligonucleotide to exert a biological effect through antisense or other targeting mechanisms is fundamentally dependent on its ability to bind to its intended nucleic acid target with high specificity and affinity. This process is governed by the principles of hybridization kinetics. core.ac.uk
Sequence-specific targeting relies on the Watson-Crick base pairing rules to ensure that the oligonucleotide binds preferentially to its complementary sequence, minimizing off-target effects. nih.gov For a G-rich sequence like TGGGAG, its ability to form a stable G-quadruplex structure introduces a competing conformational equilibrium that can influence its hybridization to a complementary strand. core.ac.uk The formation of the G-quadruplex can be kinetically or thermodynamically favored under certain conditions, potentially reducing the rate and extent of hybridization to its target. nih.gov
| Research Application | Description | Relevance of Dimethoxytrityl-TGGGAG-3' |
| Molecular Computing | Utilizing the conformational changes of G-quadruplexes in response to stimuli to create molecular switches and logic gates. | The TGGGAG sequence can form a G-quadruplex, making it a potential component for such devices. nih.gov |
| DNA Nanostructures | Incorporating G-quadruplex forming sequences into larger DNA scaffolds to create sensors for biological environments. | The TGGGAG sequence can act as the sensing element within a DNA nanostructure. mdpi.comnih.gov |
| Nanopore Analysis | Using nanopores to detect and characterize G-quadruplex structures at the single-molecule level. | The compact G-quadruplex of TGGGAG produces a distinct signal in a nanopore. nanoporetech.com |
Investigation of Off-Target Interactions in Research Models
A critical aspect of developing oligonucleotide-based research tools is understanding their potential for unintended interactions. Off-target effects occur when a synthetic oligonucleotide binds to and affects unintended RNA sequences, which can confound experimental results and lead to misinterpretation of data. nih.govresearchgate.net
Synthetic oligonucleotides can induce off-target effects through several mechanisms. Their inherent negative charge can lead to electrostatic interactions with positively charged proteins. nih.gov Furthermore, the base sequence itself can lead to unintended hybridization with non-target nucleic acids or sequence-specific binding with proteins. nih.govresearchgate.net
For oligonucleotides that function through RNase H-mediated degradation of the target RNA, known as gapmers, the potential for off-target degradation of partially complementary RNAs is a known issue. oup.com Studies in mouse models have demonstrated that gapmers can indeed cause the degradation of unintended RNA transcripts. oup.com The likelihood of off-target cleavage depends on the binding affinity between the gapmer and the off-target RNA, as well as the tolerance of RNase H for mismatches within the duplex. oup.com
Table 1: Investigating Off-Target Effects of Synthetic Oligonucleotides
| Oligonucleotide Type | Primary Off-Target Concern | Common Investigative Methods | Key Research Findings |
|---|---|---|---|
| Steric-Blocking Oligonucleotides (SBOs) | Hybridization to near-complementary mRNA sites, leading to unintended splicing or expression changes. biorxiv.org | RNA-sequencing to evaluate transcriptome-wide changes in splicing and gene expression. biorxiv.org Use of multiple SBOs targeting the same gene. nih.gov | Differential expression events are more common than differential splicing, but splicing events are more likely to be hybridization-driven. biorxiv.org |
| RNase H-dependent Gapmers | Degradation of unintended RNAs that are partially complementary to the gapmer sequence. oup.com | Transcriptome analysis in animal models (e.g., mouse liver) to identify off-target RNA degradation. oup.com | Gapmers can cause degradation of unintended transcripts in vivo, with the likelihood depending on mismatch tolerance of RNase H. oup.com |
| General Synthetic Oligonucleotides | Non-specific interactions due to charge and sequence motifs. nih.govresearchgate.net | Use of mismatch and scrambled control oligonucleotides. nih.gov Western blot analysis to confirm changes in protein levels. nih.gov | Off-target effects can be mediated by electrostatic interactions and non-canonical base-pairing. nih.gov |
Bioconjugation and Delivery Strategies in Research
The effectiveness of synthetic oligonucleotides in research is heavily dependent on their ability to reach their intracellular targets. embopress.org Bioconjugation, the process of chemically linking oligonucleotides to other molecules, and the use of specialized delivery systems are key strategies to overcome the biological barriers that hinder their uptake and efficacy. embopress.orgnih.gov
Chemical Conjugation of Oligonucleotides for Enhanced Research Delivery
Chemical conjugation involves attaching various molecules to oligonucleotides to improve their delivery, biodistribution, and cellular uptake. mdpi.comnih.gov This approach creates a defined molecular entity, which simplifies analysis and quality control compared to multi-component formulations. nih.gov
A variety of molecules have been successfully conjugated to oligonucleotides, including lipids, peptides, polymers, and antibodies. mdpi.com For instance, the attachment of lipophilic molecules like cholesterol or fatty acids can enhance the interaction of the oligonucleotide with cell membranes, facilitating its entry into the cell. mdpi.comacs.org The sequence d(TGGGAG), for example, has been conjugated with bulky aromatic groups at the 5'-end, a modification found to be crucial for its activity. nih.gov Further research has explored conjugating this sequence with cholesteryl moieties to potentially improve its cellular uptake and enzymatic resistance. mdpi.com
Peptide-oligonucleotide conjugates are another extensively studied area. mdpi.com Cell-penetrating peptides (CPPs), which can traverse cellular membranes, have been widely used to enhance the intracellular delivery of oligonucleotides. mdpi.com
Table 2: Chemical Conjugation Strategies for Oligonucleotides
| Conjugate Moiety | Purpose of Conjugation | Example Application |
|---|---|---|
| Lipids (e.g., Cholesterol, Fatty Acids) | Enhance interaction with cell membranes, improve cellular uptake and biodistribution. mdpi.comacs.org | Conjugation of a cholesteryl group to the d(TGGGAG) sequence to potentially improve its biological activity. mdpi.com |
| Peptides (e.g., Cell-Penetrating Peptides) | Facilitate crossing of cellular membranes for improved intracellular delivery. mdpi.com | Conjugation with CPPs to enhance the delivery of antisense oligonucleotides into cells. mdpi.com |
| Polymers (e.g., PEG) | Improve pharmacokinetic properties and reduce immunogenicity. frontiersin.org | PEGylation of oligonucleotides to increase their circulation time in research models. mdpi.com |
| Antibodies | Enable targeted delivery to specific cell types expressing the corresponding antigen. mdpi.com | Antibody-oligonucleotide conjugates for targeted delivery to cancer cells in research settings. |
| Aptamers | Provide high-specificity binding to target molecules, acting as a targeting ligand. nih.govfrontiersin.org | Aptamer-siRNA chimeras for targeted delivery to specific cell types. nih.gov |
Development of Cell-Targeting Moieties for Research Applications
To achieve selective delivery of oligonucleotides to specific cells or tissues in research models, targeting moieties that bind to cell-surface receptors are employed. nih.govnih.gov This strategy aims to increase the concentration of the oligonucleotide at the desired site of action, thereby enhancing its efficacy and potentially reducing off-target effects. embopress.org
A prominent example of this approach is the use of N-acetylgalactosamine (GalNAc) conjugates. mdpi.com GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes). mdpi.com This has proven to be a highly effective strategy for delivering oligonucleotides to the liver in preclinical research. frontiersin.org
Beyond GalNAc, researchers are exploring a wide range of other ligands for targeting tissues outside the liver. mdpi.com These include other carbohydrates, peptides, small molecules, and antibodies that can bind to receptors on different cell types. mdpi.comnih.gov For example, anisamide has been conjugated to antisense oligonucleotides to target the sigma receptor, which is overexpressed in some cancer cell lines. mdpi.com
Nanocarrier Systems for Oligonucleotide Delivery Research (e.g., Lipid Nanoparticles, Polymeric Vectors)
Nanocarriers are nanoparticle-based systems designed to encapsulate and deliver oligonucleotides, protecting them from degradation and facilitating their transport across biological barriers. nih.govopen.ac.uk These systems offer several advantages, including improved stability, bioavailability, and the potential for targeted delivery. nih.gov
Lipid Nanoparticles (LNPs) are among the most advanced nanocarrier systems for oligonucleotide delivery. acs.orgmdpi.com LNPs are typically composed of a mixture of lipids, including an ionizable cationic lipid that complexes with the negatively charged oligonucleotide, a helper lipid, cholesterol, and a PEGylated lipid to improve stability and circulation time. researchgate.net The development of LNPs has been a significant breakthrough, enabling the successful delivery of RNA-based therapeutics in various research models. acs.orgmdpi.com
Polymeric Vectors represent another major class of nanocarriers. nih.govnih.gov These are typically cationic polymers that form complexes (polyplexes) with oligonucleotides through electrostatic interactions. beilstein-journals.org A variety of polymers have been investigated for this purpose, including poly(L-lysine), polyethylenimine (PEI), and triazine-cored amphiphilic polymers. nih.govnih.gov Research has shown that the structure, molecular size, and hydrophilic-lipophilic balance of the polymer are critical factors influencing its delivery efficiency. nih.govresearchgate.net More advanced designs include bottle-brush polymers, which have shown enhanced mucus penetration and prolonged retention in the lungs in animal models. acs.org
Strategies for Overcoming Biological Barriers in Research Models
For synthetic oligonucleotides to be effective in in vivo research models, they must overcome a series of biological barriers. cambridge.orgnih.gov These include degradation by nucleases in the bloodstream, clearance by the kidneys and reticuloendothelial system, crossing the vascular endothelium to reach the target tissue, and finally, entering the target cell and escaping the endosome to reach their site of action in the cytoplasm or nucleus. embopress.orgcambridge.org
Delivery systems, both conjugation-based and nanocarrier-based, are designed to address these challenges. embopress.orgcambridge.org For example, chemical modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) linkages, can increase resistance to nuclease degradation. acs.org PEGylation of nanocarriers can help them evade the immune system and prolong their circulation time. mdpi.com
A major hurdle for all intracellular delivery strategies is "endosomal escape." acs.org After being taken up by the cell, often through endocytosis, the oligonucleotide or its carrier is enclosed within an endosome. cambridge.org It must then be released from the endosome into the cytoplasm to be active. Many delivery systems, including cationic lipids and polymers, are designed to disrupt the endosomal membrane and facilitate this escape. cambridge.orgnih.gov
Targeting ligands can also play a role in overcoming barriers by promoting uptake into specific cell types and potentially influencing intracellular trafficking pathways. nih.gov However, even with targeted delivery, ensuring efficient endosomal release remains a significant research challenge. nih.gov
Computational and Theoretical Approaches in Oligonucleotide Research
In Silico Design of Oligonucleotide Sequences and Probes
The design of oligonucleotide sequences and probes is a critical step in developing effective research tools and therapeutic candidates. In silico methods, which utilize computer simulations, play a pivotal role in this process by predicting the behavior and properties of sequences before they are synthesized. This predictive power allows for the rational design of oligonucleotides with desired characteristics, such as high affinity and specificity for their targets.
The process of designing oligonucleotide probes often involves several computational steps:
Sequence Selection: Algorithms are used to identify optimal sequences for targeting specific genes or RNA molecules. These tools consider factors like melting temperature (Tm), GC content, and potential for self-dimerization or hairpin formation to ensure the probe will bind efficiently and specifically to its intended target. youtube.com
Modification and Labeling: Non-nucleosidic phosphoramidites can be used to introduce various functionalities, such as fluorescent dyes or quenchers, at specific positions within the oligonucleotide. google.com The choice and placement of these modifications are often guided by computational models that predict their impact on the probe's structure and function. For instance, the SimpleProbe® Labeling Reagent, which contains a DMT group, can be incorporated during solid-phase synthesis to create internally labeled probes. roche.com
Thermodynamic Prediction: Software tools can predict the thermodynamic stability of the probe-target duplex, helping to ensure that the probe will perform reliably under specific experimental conditions. nih.gov
Several computational tools and web servers are available to assist researchers in the design of oligonucleotide probes. For example, the LightCycler® Probe Design Software 2.0 helps in designing optimized primers and probes for a given DNA sequence. roche.com Other platforms, like those developed for designing customized synthetic genes, offer sophisticated algorithms for optimizing sequences based on a variety of user-defined properties. frontiersin.org
The integration of in silico design with experimental validation is a powerful strategy for developing high-performance oligonucleotide probes. By using computational methods to screen and refine potential sequences, researchers can significantly reduce the time and cost associated with probe development while increasing the likelihood of success.
Computational Modeling of Oligonucleotide Structure and Dynamics
Computational modeling provides invaluable insights into the three-dimensional structures and dynamic behaviors of oligonucleotides, which are crucial for understanding their function. Techniques such as molecular dynamics (MD) simulations allow researchers to visualize and analyze the conformational landscape of molecules like Dimethoxytrityl-TGGGAG-3' at an atomic level. nih.govspringernature.com
Key applications of computational modeling in this area include:
Structure Prediction: Predicting the 3D structure of oligonucleotides and their complexes is a fundamental application. rcsb.orgweizmann.ac.ilnih.gov For G-quadruplexes, this includes determining the strand orientation (parallel, antiparallel, or hybrid), the arrangement of the G-tetrads, and the conformation of the loops.
Molecular Dynamics Simulations: MD simulations provide a dynamic view of oligonucleotide behavior in solution, capturing conformational changes, flexibility, and interactions with solvent and ions over time. nih.govmdc-berlin.denih.gov These simulations can reveal, for instance, the stability of G-quadruplex structures and the influence of modifications like the 5'-DMT group.
Docking Studies: Computational docking can be used to predict how an oligonucleotide, such as a G-quadruplex-forming aptamer, binds to its target protein. This is crucial for understanding the mechanism of action and for designing improved aptamers with enhanced binding affinity and specificity. mdpi.com
Interactive Data Table: Computational Tools for Oligonucleotide Structure Prediction
| Tool/Server | Description | Key Features |
| RNAComposer | A tool for the fully automated prediction of large RNA 3D structures based on sequence and secondary structure information. put.poznan.pl | Operates in interactive and batch modes; suitable for sequences up to 500 nucleotides. put.poznan.pl |
| PEP-FOLD | A peptide structure prediction server that can be adapted for short oligonucleotides. univ-paris-diderot.fr | Allows for the inclusion of user-defined constraints, such as disulfide bonds. univ-paris-diderot.fr |
| AlphaFold2 | An AI system that predicts protein 3D structure from its amino acid sequence, with potential applications in modeling protein-oligonucleotide complexes. rcsb.org | Open-source code available; high accuracy in protein structure prediction. rcsb.org |
| I-TASSER | A hierarchical approach to protein structure prediction and structure-based function annotation. rcsb.org | Can be used for modeling proteins that interact with oligonucleotides. |
These computational approaches, often used in combination with experimental techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the structure-function relationships of oligonucleotides like Dimethoxytrityl-TGGGAG-3'. nih.gov
Machine Learning Applications in Oligonucleotide Design and Optimization
Machine learning (ML) is rapidly emerging as a powerful tool in oligonucleotide research, offering innovative solutions for design, optimization, and property prediction. mdpi.compreprints.org By learning from large datasets, ML models can identify complex patterns and relationships that are not immediately obvious, leading to more efficient and effective development of oligonucleotide-based technologies. chromatographyonline.comnih.gov
The application of ML in the context of Dimethoxytrityl-TGGGAG-3' and similar oligonucleotides spans several key areas:
Predicting Oligonucleotide Properties: ML models can be trained to predict various properties of oligonucleotides, such as their retention times in chromatography, which is crucial for purification and analysis. chromatographyonline.comnih.gov For instance, researchers have developed ML workflows using algorithms like support vector regression (SVR) and gradient boosting (GB) to accurately predict retention times for a wide range of oligonucleotide sequences and modifications. chromatographyonline.comnih.gov
Optimizing Synthesis and Purification: The synthesis of modified oligonucleotides like Dimethoxytrityl-TGGGAG-3' can be complex. ML can be used to optimize synthesis protocols by predicting the outcomes of different reaction conditions. siemens.comgeminus.ai Similarly, ML can aid in the development of more efficient purification strategies by predicting the chromatographic behavior of oligonucleotides and their impurities. chromatographyonline.comnih.gov
Designing Novel Sequences with Desired Functions: One of the most exciting applications of ML is in the de novo design of oligonucleotides with specific functions. For example, ML models can be trained on datasets of known aptamers to design new sequences with high affinity and specificity for a particular target. mdpi.compreprints.org These models can explore a vast sequence space to identify promising candidates that might not be discovered through traditional screening methods. frontiersin.org
Classification and Identification: Probabilistic neural networks (PNNs) and other ML models can be used to classify and identify oligonucleotides based on their sequence and predicted structural features. researchgate.net This is particularly useful in distinguishing functional oligonucleotides from other non-coding RNA sequences. researchgate.net
Interactive Data Table: Machine Learning Models in Oligonucleotide Research
| ML Model | Application | Description |
| Support Vector Regression (SVR) | Predicting retention times in chromatography. chromatographyonline.comnih.gov | A regression algorithm that finds a hyperplane to best fit the data. chromatographyonline.comnih.gov |
| Gradient Boosting (GB) | Predicting retention times in chromatography. chromatographyonline.comnih.gov | An ensemble learning method that builds a strong predictive model from a series of weak ones. chromatographyonline.comnih.gov |
| Random Forest (RF) | Predicting retention times in chromatography. chromatographyonline.comnih.gov | An ensemble learning method that constructs multiple decision trees and outputs the average prediction. chromatographyonline.comnih.gov |
| Probabilistic Neural Network (PNN) | Oligonucleotide classification. researchgate.net | A type of neural network used for classification problems. researchgate.net |
The integration of machine learning into oligonucleotide research holds immense promise for accelerating the development of novel diagnostics and therapeutics. As more data becomes available and ML algorithms become more sophisticated, their impact on the field is expected to grow significantly.
Future Perspectives and Emerging Trends in Oligonucleotide Research
Innovations in High-Throughput Oligonucleotide Synthesis
The demand for large quantities of diverse oligonucleotides for applications in genomics, synthetic biology, and diagnostics has spurred significant innovation in high-throughput synthesis. synbio-tech.com Traditional column-based synthesizers are being supplemented and, in some cases, replaced by more advanced platforms that allow for the parallel synthesis of thousands or even millions of unique sequences. synbio-tech.comnih.gov
Key technologies driving this innovation include:
Microarray-Based Synthesis: This technology utilizes methods like photolithography or inkjet printing to construct thousands of different oligonucleotides simultaneously on a solid surface, such as a glass slide or a microchip. synbio-tech.comnih.gov Platforms can now synthesize hundreds of thousands of sequences on a single chip. synbio-tech.comnih.gov
Enzymatic DNA Synthesis (EDS): As an alternative to the long-standing phosphoramidite (B1245037) chemistry, EDS utilizes enzymes like terminal deoxynucleotidyl transferase (TdT) to construct DNA strands. cinz.nzthe-scientist.com This method operates in aqueous conditions, avoiding the harsh chemicals required in traditional synthesis, which can damage the growing DNA strand. the-scientist.comtechnologynetworks.com EDS has the potential to produce longer and more accurate oligonucleotides with a significantly reduced environmental footprint. cinz.nztechnologynetworks.com
These high-throughput methods are crucial for generating the vast libraries of oligonucleotides needed for applications like CRISPR guide RNA screening, gene synthesis, and the development of DNA-based data storage. synbio-tech.comasme.org
Table 1: Comparison of Modern Oligonucleotide Synthesis Technologies
| Technology | Principle | Key Advantages | Current Limitations |
|---|---|---|---|
| Microarray Synthesis | Parallel synthesis on a solid chip using photolithography or inkjet printing. synbio-tech.com | Massively parallel (up to millions of oligos), cost-effective for large libraries. synbio-tech.comdynegene.com | Typically produces very small quantities of each oligo, may require downstream amplification. eurofins.com |
| Microfluidic Synthesis | Synthesis in miniaturized, parallel reaction chambers. nih.gov | Drastic reduction in reagent consumption and waste, potential for integration with other processes. nih.govuah.edu | Can have higher error rates compared to established methods if not properly optimized. uah.edu |
| Enzymatic DNA Synthesis (EDS) | Uses enzymes (e.g., TdT) to add nucleotides sequentially. the-scientist.com | Avoids harsh chemicals, produces longer and higher-fidelity strands, environmentally friendly. the-scientist.comtechnologynetworks.com | Currently slower and more expensive for short oligos, limited availability of modified bases. technologynetworks.comcompound.vc |
| Phosphoramidite Chemistry | Gold-standard chemical method using solid-phase synthesis. cinz.nz | Highly optimized, reliable for standard and modified oligos, wide availability. synbio-tech.comcinz.nz | Limited to ~200 nucleotides in length, uses hazardous chemicals, generates significant waste. cinz.nzcompound.vc |
Advancements in Automated Purification and Characterization
The purification and analysis of synthesized oligonucleotides are critical steps to ensure their quality and functionality. Downstream processing is often considered a bottleneck in production. acs.org Automation and technological advancements in this area are focused on increasing throughput, improving resolution, and ensuring reproducibility.
Key advancements include:
Automated HPLC and LC-MS Systems: High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, remains a primary method for purifying oligonucleotides. girindus.comsepscience.com Modern systems are highly automated, allowing for high-throughput purification with minimal manual intervention. sepscience.com The integration of Mass Spectrometry (MS) provides a powerful tool for characterization, allowing for precise mass determination and impurity profiling. girindus.comcriver.com
Novel Chromatography Techniques: While IP-RP-HPLC is the standard, other methods are being developed to address its limitations. Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging ion-pairing-free technique that offers an alternative for analyzing therapeutic oligonucleotides. researchgate.netmdpi.com Additionally, mixed-mode chromatography is being used to separate complex impurities. sepscience.com
Improved Analytical Software: Sophisticated software solutions are being developed for the detailed analysis of oligonucleotide data. researchgate.net These tools aid in identifying and characterizing impurities, including closely related sequences such as n-1 shortmers (sequences missing one nucleotide).
Table 2: Overview of Key Purification and Characterization Techniques
| Technique | Application | Key Features |
|---|---|---|
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Gold standard for purification and analysis. girindus.com | High resolution for separating full-length products from failed sequences. sepscience.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Characterization and impurity profiling. criver.com | Provides exact mass confirmation of the target oligonucleotide and its metabolites/impurities. girindus.comcriver.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Alternative purification/analysis method. mdpi.com | Operates without ion-pairing reagents, which can interfere with mass spectrometry. mdpi.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Analysis and purification. | High resolution for separating oligonucleotides based on size, often used for quality control. nih.gov |
Integration of Oligonucleotide Technologies for Multidisciplinary Research
Custom-synthesized oligonucleotides are foundational tools that are being integrated across a wide array of scientific disciplines, driving innovation and enabling new avenues of research. marketsandmarkets.com
Medicine and Therapeutics: Oligonucleotides are at the heart of new therapeutic modalities, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. marketsandmarkets.comexactmer.com These molecules can be designed to modulate gene expression with high specificity, offering treatments for genetic disorders, cancers, and cardiovascular diseases. exactmer.comsouthampton.ac.ukeuropa.eu
Diagnostics: In molecular diagnostics, oligonucleotides are essential components of techniques like Polymerase Chain Reaction (PCR), Next-Generation Sequencing (NGS), and Fluorescent In Situ Hybridization (FISH) probes. eurofins.com Their ability to be tailored to specific genetic sequences allows for the rapid and accurate detection of pathogens and genetic markers. exactmer.com
Synthetic Biology and Nanotechnology: Researchers use oligonucleotides to construct artificial gene circuits and design novel biological systems. marketsandmarkets.com In DNA nanotechnology, the predictable base-pairing of oligonucleotides is exploited to build complex, self-assembling nanostructures, such as DNA origami, for applications in drug delivery and biosensing. europa.eunih.gov
The OLIGOMED project, a European research initiative, exemplifies this multidisciplinary approach by uniting experts in chemistry, bio-analysis, and medicine to develop next-generation oligonucleotide platform technologies for treating diseases like cancer and Huntington's disease. southampton.ac.ukeuropa.euwixsite.com
Sustainable and Green Chemistry Initiatives in Oligonucleotide Production
The traditional chemical synthesis of oligonucleotides is known for its heavy reliance on hazardous solvents and reagents, leading to significant chemical waste. acs.orgnih.gov The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified this as a critical area for improvement. acs.org As the production of oligonucleotide therapeutics scales up, there is a growing emphasis on developing more sustainable and environmentally friendly manufacturing processes. rsc.orgacs.org
Key initiatives include:
Greener Solvents and Reagents: Efforts are underway to replace hazardous solvents like dichloromethane (B109758) with more benign alternatives. researchgate.net
Enzymatic Synthesis: As mentioned earlier, enzymatic DNA synthesis (EDS) avoids the use of harsh organic chemicals, operates in aqueous solutions, and generates significantly less hazardous waste compared to phosphoramidite chemistry. technologynetworks.comdnascript.com
Improving Process Mass Intensity (PMI): PMI is a metric used to measure the material efficiency of a process, calculating the total mass of raw materials used to produce one kilogram of the final product. acs.orgnih.gov The purification stage of oligonucleotide manufacturing is responsible for about half of the total material used, primarily due to the large volumes of solvents in chromatography. nih.gov Innovations in purification, such as more efficient chromatography or alternative methods like Nanostar Sieving, aim to reduce this environmental burden. exactmer.com
Recycling and Reuse: Research is being conducted on methods to reuse valuable materials from the synthesis process, such as the solid support and protecting groups, to improve atom economy and reduce costs. researchgate.net
Q & A
Q. What are the key considerations for synthesizing Dimethoxytrityl-TGGGAG-3' with high purity and yield?
- Methodological Answer : Synthesis requires solid-phase oligonucleotide strategies using dimethoxytrityl (DMT) as a protecting group. Critical steps include:
- Coupling Efficiency : Optimize phosphoramidite chemistry with activators (e.g., tetrazole) and reaction times to ensure >98% coupling efficiency per cycle.
- DMT Deprotection : Use trichloroacetic acid (TCA) in dichloromethane for controlled removal of DMT groups while minimizing strand cleavage.
- Purification : Employ reverse-phase HPLC with C18 columns, monitoring DMT absorbance at 498 nm to isolate full-length sequences. Validate purity via MALDI-TOF mass spectrometry .
Q. What analytical techniques are essential for characterizing Dimethoxytrityl-TGGGAG-3'?
- Methodological Answer :
- HPLC : Quantify purity using ion-pair chromatography with UV detection (260 nm for oligonucleotides, 498 nm for DMT).
- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS, ensuring deviations <0.1% from theoretical values.
- NMR : Analyze DMT-protected termini using P NMR to verify phosphodiester bond integrity .
Q. How can researchers optimize the stability of Dimethoxytrityl-TGGGAG-3' during storage?
- Methodological Answer :
- Lyophilization : Store in anhydrous conditions at -20°C to prevent hydrolysis of DMT groups.
- Buffer Selection : Use Tris-EDTA (pH 7.4) with chelating agents to minimize metal-catalyzed degradation.
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Advanced Research Questions
Q. How should researchers design experiments to study the sequence-specific interactions of Dimethoxytrityl-TGGGAG-3' with target biomolecules?
- Methodological Answer :
- Experimental Design : Use a split-plot factorial design to test variables (e.g., pH, ionic strength, temperature). Assign oligonucleotide:target molar ratios as main plots and environmental conditions as subplots.
- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity () and stoichiometry.
- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test to assess significance across replicates .
Q. How can contradictory data regarding the secondary structure of Dimethoxytrityl-TGGGAG-3' be resolved?
- Methodological Answer :
- Method Triangulation : Combine circular dichroism (CD), NMR, and molecular dynamics simulations to cross-validate structural predictions.
- Buffer Optimization : Test varying Mg concentrations (1–10 mM) to stabilize G-quadruplex formations.
- Error Analysis : Use Bland-Altman plots to quantify inter-method variability and identify systematic biases .
Q. What strategies are effective for integrating Dimethoxytrityl-TGGGAG-3' into larger nucleic acid assemblies without compromising functionality?
- Methodological Answer :
- Orthogonal Protection : Employ photolabile groups (e.g., nitroveratryl) for temporary DMT masking during hierarchical assembly.
- Hybridization Monitoring : Use Förster resonance energy transfer (FRET) with Cy3/Cy5 labels to confirm correct folding and hybridization efficiency.
- Compatibility Testing : Validate assembly integrity via native PAGE and atomic force microscopy (AFM) .
Q. How can environmental impacts of Dimethoxytrityl-TGGGAG-3' be assessed in biodegradation studies?
- Methodological Answer :
- Experimental Setup : Incubate oligonucleotides in simulated environmental matrices (soil, water) at 25°C. Use P radiolabeling to track degradation kinetics.
- Analytical Methods : Quantify breakdown products via LC-MS/MS and assess ecotoxicity using Daphnia magna bioassays.
- Data Modeling : Apply first-order kinetics to estimate half-lives and predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
